molecular formula C13H13NO3 B2652148 1-[2-(4-methoxyphenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 140481-07-8

1-[2-(4-methoxyphenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No. B2652148
CAS RN: 140481-07-8
M. Wt: 231.251
InChI Key: AXKRZHUMKQPDBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[2-(4-methoxyphenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione” is related to venlafaxine , a medication used to treat major depressive disorder, generalized anxiety disorder, panic disorder, and social anxiety disorder . It’s also known as WY-45030 or 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol .


Molecular Structure Analysis

The molecular structure of this compound is likely complex, given its relation to venlafaxine . Venlafaxine consists of two enantiomers present in equal quantities (termed a racemic mixture), both of which have the empirical formula of C17H27NO2 .

Scientific Research Applications

Electronic Materials and Solar Cells

A novel n-type conjugated polyelectrolyte incorporating the diketopyrrolopyrrole (DPP) backbone was synthesized for use as an electron transport layer in polymer solar cells, enhancing power conversion efficiency due to its high conductivity and electron mobility (Hu et al., 2015).

Glycolic Acid Oxidase Inhibition

4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have been identified as potent, competitive inhibitors of glycolic acid oxidase, showing potential for therapeutic applications in reducing urinary oxalate levels (Rooney et al., 1983).

Organic Synthesis

Research on the synthesis of pyrrolidine-2,4-diones (tetramic acids) and their derivatives has highlighted the chemical flexibility and potential utility of these compounds in organic synthesis and chemical biology (Mulholland et al., 1972).

Optoelectronic Materials

Symmetrically substituted diketopyrrolopyrrole derivatives were synthesized under mild conditions, showing promise for application in novel organic optoelectronic materials due to their significant water solubility and potential as acid-base indicators (Zhang et al., 2014).

Photoluminescent Polymers

π-Conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units have been developed, showing strong photoluminescence and enhanced photochemical stability, suitable for electronic applications (Beyerlein & Tieke, 2000).

Organic Solar Cells

An H-shaped small molecular non-fullerene acceptor utilizing diketopyrrolopyrrole as terminal functionalities demonstrated high optical absorption, good solubility, thermal stability, and promising optoelectronic properties for efficient organic solar cells (Gupta et al., 2017).

properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-17-11-4-2-10(3-5-11)8-9-14-12(15)6-7-13(14)16/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKRZHUMKQPDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Reagents: Ph3P (1.31 g, 5 mmol), DEAD (0.8 ml, 5 mmol), p-methoxyphenethyl alcohol (1.2 g, 7.5 mmol) and maleimide (0.48 g, 5 mmol).
Name
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
0.48 g
Type
reactant
Reaction Step Four

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